2-Iodo-1,4-bis(trifluoromethyl)benzene
Overview
Description
2-Iodo-1,4-bis(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodine atom and two trifluoromethyl groups attached to a benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
2-Iodo-1,4-bis(trifluoromethyl)benzene is a chemical compound that is primarily used as an intermediate in organic synthesis . The specific targets of this compound can vary depending on the context of its use.
Mode of Action
The mode of action of this compound is largely dependent on the specific reaction it is involved in. For instance, it can undergo aminocarbonylation in DMF using phosphoryl chloride to give N,N-dimethyl-4-trifluoromethylbenzamide . In another example, it can participate in the copper-free Sonogashira cross-coupling reaction with differently para-substituted phenylacetylenes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Furthermore, its efficacy in organic reactions can be influenced by the specific reaction conditions, such as the solvent used and the presence of catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1,4-bis(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the iodination of 1,4-bis(trifluoromethyl)benzene using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl) or iodine trifluoride (IF3).
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar halogenation reactions. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Iodo-1,4-bis(trifluoromethyl)benzene can undergo various types of chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: The compound can be reduced to remove the iodine atom, resulting in different products.
Substitution: The iodine atom can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Iodine-containing derivatives, such as iodic acid derivatives.
Reduction: Compounds lacking the iodine atom, such as 1,4-bis(trifluoromethyl)benzene.
Substitution: A wide range of functionalized derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-Iodo-1,4-bis(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of iodine-containing compounds in biological systems.
Industry: The compound is used in the production of materials with specific properties, such as high thermal stability and chemical resistance.
Comparison with Similar Compounds
4-Iodo-1,2-bis(trifluoromethyl)benzene
1-Iodo-2,4-bis(trifluoromethyl)benzene
1,4-Diiodo-2,3,5,6-tetrafluorobenzene
Properties
IUPAC Name |
2-iodo-1,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6I/c9-7(10,11)4-1-2-5(6(15)3-4)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSSTAYSWOBTOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381267 | |
Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
328-92-7 | |
Record name | 2-Iodo-1,4-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=328-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-iodo-1,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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